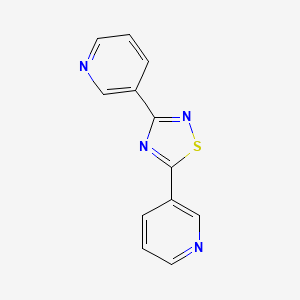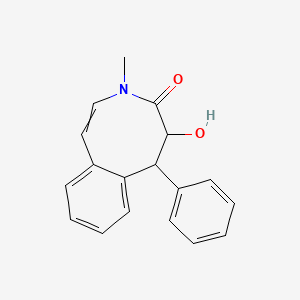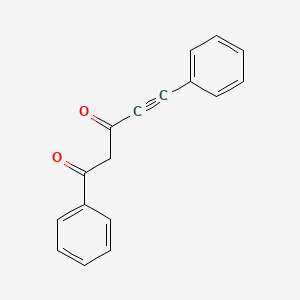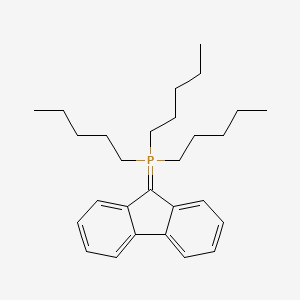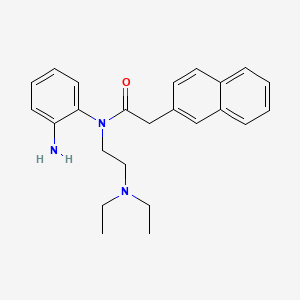![molecular formula C13H18O B14326414 [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene CAS No. 106968-20-1](/img/structure/B14326414.png)
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene: is an organic compound that features a benzene ring substituted with an ethenyloxy group and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an ethenyloxy group and a 2,2-dimethylpropyl group under specific conditions . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: In medicine, this compound derivatives could be investigated for their pharmacological properties, including potential therapeutic effects.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene involves its interaction with molecular targets through its functional groups. The ethenyloxy group can participate in hydrogen bonding and other intermolecular interactions, while the benzene ring provides a stable aromatic system for various chemical reactions . These interactions can influence the compound’s reactivity and its effects in different applications.
Comparación Con Compuestos Similares
[2,4-Dichloro-1-(ethenyloxy)benzene]: This compound has similar structural features but includes chlorine substituents, which can alter its reactivity and applications.
[4-Bromo-2-chloro-1-(ethenyloxy)benzene]:
Uniqueness: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
106968-20-1 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1-ethenoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-5-14-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
Clave InChI |
XENDSCYMGVMYPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
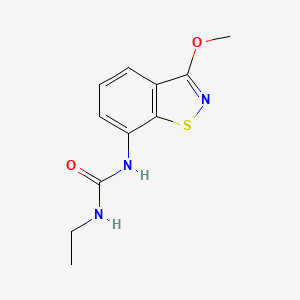
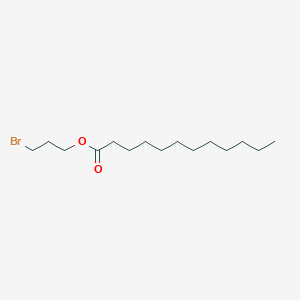
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
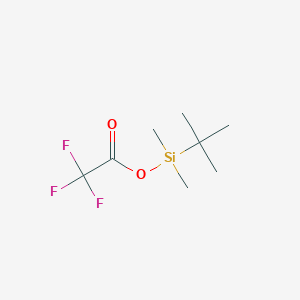
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
